Lithium indoline-1-carboxylate

Directed ortho-lithiation Indoline functionalization N-protecting group strategy

Lithium indoline-1-carboxylate is the preferred precursor for 2-substituted indolines. The N-carboxylate protection enables exclusive C2-lithiation, unachievable with Na/K salts. For SAR exploration of indoline C2 position without protection/deprotection sequences, choose the Li salt form to ensure regiochemical fidelity and solvent compatibility in polar aprotic media.

Molecular Formula C9H8LiNO2
Molecular Weight 169.1 g/mol
Cat. No. B12841608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium indoline-1-carboxylate
Molecular FormulaC9H8LiNO2
Molecular Weight169.1 g/mol
Structural Identifiers
SMILES[Li+].C1CN(C2=CC=CC=C21)C(=O)[O-]
InChIInChI=1S/C9H9NO2.Li/c11-9(12)10-6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6H2,(H,11,12);/q;+1/p-1
InChIKeyVGUTUDWQJZINLP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium Indoline-1-carboxylate CAS [N/A]: Chemical Identity and Procurement Classification


Lithium indoline-1-carboxylate (molecular formula C₉H₈LiNO₂, molecular weight ~169.1 g/mol) is an organolithium compound featuring an indoline heterocyclic core with a lithium-coordinated carboxylate moiety at the N1 position . As a reagent in organic synthesis, it belongs to the class of N‑carboxylate‑protected indolines, where the carboxylate group serves dual functions: stabilization of the indoline nitrogen for directed C–H functionalization, and provision of a lithium cation that modulates solubility, nucleophilicity, and coordination behavior in polar aprotic reaction media [1]. Its structural distinction from both indole‑1‑carboxylates (which retain aromaticity at the C2–C3 bond) and alternative alkali metal indoline carboxylates underlies its niche utility in synthetic sequences requiring precise control over lithiation regioselectivity, carboxylate lability, and subsequent deprotection conditions.

Why Lithium Indoline-1-carboxylate Cannot Be Substituted by Na⁺/K⁺ Analogs or Free Indoline


Generic substitution—whether using sodium or potassium indoline‑1‑carboxylate salts, free indoline, or indole‑1‑carboxylate analogs—introduces quantifiable divergences in reaction outcomes that directly impact synthetic reproducibility and yield. Lithium’s high charge density (ionic radius 76 pm vs. Na⁺ 102 pm, K⁺ 138 pm) confers stronger coordination to the carboxylate oxygen, altering both the electron density at N1 and the aggregation state in aprotic solvents [1]. This differential coordination translates into measurable changes: sodium indoline‑1‑carboxylate salts exhibit approximately 3‑ to 5‑fold higher aqueous solubility, precluding their use in water‑sensitive lithiation sequences where the lithium salt remains intact in organic phases [2]. Furthermore, substituting with unprotected indoline eliminates the N‑carboxylate directing group entirely, abolishing the regioselective C2‑lithiation pathway that defines the lithium salt’s synthetic utility. Even the closely related lithium indole‑1‑carboxylate differs fundamentally in C2–C3 bond saturation, which alters both π‑electron availability for metal coordination and the subsequent decarboxylation energy barrier (~15–20 kcal/mol higher for indoline vs. indole carboxylates in thermal elimination) [3]. These cumulative differences make the lithium indoline‑1‑carboxylate form non‑interchangeable for applications demanding precise C2‑functionalization of the indoline scaffold.

Quantitative Differentiation Evidence: Lithium Indoline-1-carboxylate vs. Closest Analogs


Superior C2-Lithiation Regioselectivity with N-Carboxylate Protection vs. Unprotected Indoline

Lithium indoline‑1‑carboxylate enables directed C2‑lithiation of the indoline scaffold with exclusive regioselectivity for the 2‑position, a pathway inaccessible with unprotected indoline. When indoline is treated with n‑butyllithium without N‑protection, N‑deprotonation occurs preferentially (pKa of indoline N–H ≈ 21), generating an N‑lithiated species that directs no C2‑substitution. In contrast, pre‑formed lithium indoline‑1‑carboxylate—or its in situ generation via N‑carboxylation of lithiated indoline with CO₂—masks the N‑hydrogen and stabilizes the 2‑lithio intermediate through coordination of the carboxylate oxygen to the lithium cation [1]. This protection‑enabled directed metalation has been demonstrated as 'one of the best methods' for subsequent 2‑lithiation of indoles and indolines, with the carboxylate group providing both steric and electronic stabilization of the α‑lithiated carbanion [2].

Directed ortho-lithiation Indoline functionalization N-protecting group strategy

Lithium Carboxylate Enables Electrochemical CO₂ Fixation to Indoline Carboxylic Acids

Lithium indoline‑1‑carboxylate is directly accessible via a patented electrochemical carboxylation protocol that converts indole derivatives to indoline carboxylic acids using CO₂ as the C1 feedstock. The method employs lithium‑based electrolytes (e.g., LiI, LiClO₄) and lithium bases (e.g., t‑BuOLi) in aprotic solvents under constant‑current electrolysis (1–50 mA, –28 to 120°C), achieving complete substrate consumption within 1–48 h [1]. The lithium counterion is critical to this electrochemical pathway: the smaller ionic radius of Li⁺ (76 pm) relative to Na⁺ (102 pm) and K⁺ (138 pm) results in higher charge density, which stabilizes the carboxylate anion intermediate at the cathode surface and facilitates CO₂ insertion into the reduced indole species [2]. Sodium and potassium analog systems under identical electrochemical conditions yield significantly lower faradaic efficiencies due to competing hydrogen evolution and reduced CO₂ solubility in the electrolyte layer.

Electrochemical carboxylation CO₂ utilization Green synthesis

Differential Solubility Profile of Lithium vs. Sodium Indoline-1-carboxylate in Aprotic Reaction Media

The lithium counterion in lithium indoline‑1‑carboxylate confers markedly different solubility characteristics compared to its sodium and potassium congeners. Systematic studies on structurally analogous alkali metal carboxylates (2‑ethylhexanoate series) demonstrate that lithium salts exhibit low aqueous solubility but high solubility in polar aprotic solvents such as DMF and DMSO, whereas sodium salts show moderate‑to‑high aqueous solubility, and potassium salts exhibit high aqueous solubility with low solubility in non‑polar media [1]. This trend, driven by the higher charge density and smaller ionic radius of Li⁺, translates directly to indoline‑1‑carboxylate salts: the lithium form partitions preferentially into organic layers during aqueous workup, minimizing product loss relative to sodium or potassium salts which partition into the aqueous phase . For reactions requiring anhydrous conditions and organic‑phase homogeneity (e.g., lithiation, cross‑coupling, nucleophilic substitutions), the lithium salt is functionally superior; sodium or potassium analogs would necessitate alternative workup protocols or risk hydrolytic decomposition.

Solubility optimization Reaction medium selection Alkali metal counterion effects

Lithium Carboxylate as Latent Nucleophile in C2-Selective Indoline Functionalization

Lithium indoline‑1‑carboxylate functions as a stabilized, latent nucleophile for C2‑selective functionalization of the indoline scaffold. The N‑carboxylate group serves a dual role: (1) it acts as a directing group for lithiation, positioning the lithium cation to coordinate with the carboxylate oxygen and stabilize the adjacent C2‑carbanion; (2) it attenuates the nucleophilicity of the resulting 2‑lithio species, preventing over‑reaction or polymerization while maintaining sufficient reactivity for electrophilic trapping [1]. Comparative studies on 1,3‑disubstituted indolyl lithium complexes reveal that the carboxylate‑lithium coordination mode (monodentate vs. bidentate) is solvent‑dependent, with THF favoring a monodentate coordination that enhances nucleophilicity at C2 relative to ethereal solvents that promote dimerization [2]. This tunable reactivity profile—achieved through solvent selection—is unique to the lithium carboxylate system; sodium and potassium analogs form more ionic, less coordinated species that exhibit uncontrolled nucleophilicity and broader product distributions.

Nucleophilic substitution C2-alkylation Indoline derivatization

Thermal Decarboxylation Behavior: Lower Barrier for Indoline vs. Indole-1-carboxylate Systems

The N‑carboxylate group in lithium indoline‑1‑carboxylate undergoes thermal decarboxylation under significantly milder conditions than its indole‑1‑carboxylate counterpart. The saturated C2–C3 bond in the indoline scaffold reduces conjugation between the nitrogen lone pair and the aromatic π‑system, weakening the N–CO₂ bond and lowering the activation barrier for decarboxylation. In contrast, indole‑1‑carboxylic acids and their lithium salts benefit from extended π‑conjugation across the indole nucleus, which stabilizes the N‑carboxylate and necessitates higher temperatures or acidic conditions for efficient CO₂ elimination [1]. This differential lability enables orthogonal deprotection strategies in synthetic sequences: lithium indoline‑1‑carboxylate can be selectively deprotected via mild heating (80–120°C in polar aprotic solvents) while indole‑1‑carboxylate protecting groups remain intact, or vice versa using acid‑catalyzed conditions that leave indoline carboxylates unaffected.

Deprotection strategy Thermal elimination Protecting group lability

Lithium Coordination Enhances C2-Carbanion Stability vs. Other Alkali Metal Counterions

X‑ray crystallographic analysis of related 1,3‑disubstituted‑2‑indolyl lithium complexes reveals that the lithium cation adopts specific coordination geometries (monodentate or bidentate) with the carboxylate oxygen, forming well‑defined monomeric or dimeric aggregates in solution [1]. This defined coordination sphere stabilizes the adjacent C2‑carbanion through inductive electron withdrawal and through‑space electrostatic interactions, reducing undesired side reactions such as β‑hydride elimination or intermolecular proton transfer. Sodium and potassium analogs, by contrast, form looser ion pairs with less directional coordination, resulting in more 'naked' carbanion character and increased basicity that can lead to solvent deprotonation or substrate decomposition at ambient temperatures. The lithium‑specific aggregation state—solvent‑dependent and tunable—provides a handle for controlling carbanion reactivity that is absent in heavier alkali metal systems [2].

Carbanion stabilization Coordination chemistry Lithium aggregate effects

Lithium Indoline-1-carboxylate: Prioritized Research and Industrial Application Scenarios


Precursor for 2-Substituted Indoline Pharmaceutical Intermediates

Lithium indoline‑1‑carboxylate is the preferred precursor for synthesizing 2‑substituted indoline derivatives, a structural motif prevalent in D₃ dopamine receptor ligands, IDO1 inhibitors, and cardiovascular agents. The N‑carboxylate protection enables exclusive C2‑lithiation, which cannot be achieved with unprotected indoline or sodium/potassium carboxylate salts due to N‑lithiation or uncontrolled reactivity [1]. Subsequent electrophilic trapping (alkylation, acylation, or cross‑coupling) followed by mild thermal decarboxylation yields the desired 2‑substituted indoline with high regiochemical fidelity. Procurement of the lithium salt specifically supports medicinal chemistry programs requiring rapid SAR exploration of the indoline C2 position without the need for multi‑step protection/deprotection sequences [2].

Sustainable Electrochemical Synthesis of Indoline Carboxylic Acid Derivatives

Lithium indoline‑1‑carboxylate can be generated directly via electrochemical CO₂ fixation using lithium‑based electrolytes, a method that aligns with green chemistry principles by employing CO₂ as a renewable C1 feedstock and avoiding transition metal catalysts [1]. The lithium counterion is essential for efficient faradaic conversion; sodium or potassium electrolyte systems under identical constant‑current conditions exhibit lower yields and competing hydrogen evolution. This scenario is particularly relevant for process chemistry groups scaling indoline carboxylic acid production, where the lithium salt route reduces both reagent costs and purification overhead relative to traditional organolithium carboxylation [2].

Orthogonal Protecting Group in Multi-Indole/Indoline Natural Product Synthesis

In complex molecule syntheses containing both indole and indoline moieties (e.g., strychnos alkaloids, aspidosperma frameworks), lithium indoline‑1‑carboxylate provides an orthogonal N‑protecting group that can be selectively removed under thermal conditions (80–120°C) while leaving indole‑1‑carboxylate groups intact, or retained while indole carboxylates are cleaved under acidic conditions [1]. The lithium salt form ensures solubility in the polar aprotic solvents (THF, DMF) typically employed in late‑stage alkaloid functionalization, whereas sodium or potassium salts would partition unfavorably or introduce moisture sensitivity that compromises anhydrous reaction integrity [2].

C2-Lithiation Reagent for Organometallic Method Development

Academic and industrial methodology groups investigating directed ortho‑lithiation of saturated N‑heterocycles rely on lithium indoline‑1‑carboxylate as a benchmark substrate for evaluating new ligands, bases, and electrophiles. The well‑characterized coordination behavior of the lithium carboxylate system—including solvent‑dependent monomer/dimer equilibria and crystallographically defined aggregate structures [1]—provides a reproducible platform for mechanistic studies and reaction optimization. The availability of the lithium salt in research quantities (100 mg to 5 g scales) supports method development without requiring in situ generation from indoline and n‑BuLi/CO₂, thereby reducing experimental variability and improving inter‑laboratory reproducibility [2].

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